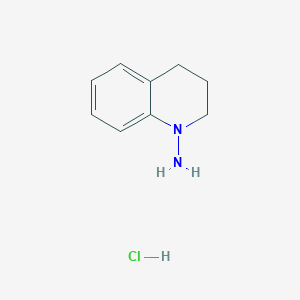

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

Description

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLKRYTUCGXZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-3,4-Dihydro-2H-quinolin-1-ylamine-hydrochloride-Core-Basic-Properties-and-Synthetic-Utility

For-immediate-release

An-In-depth-Technical-Guide-on-the-Core-Basic-Properties-of-3,4-Dihydro-2H-quinolin-1-ylamine-hydrochloride

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride. We will delve into its fundamental basic properties, structural rationale, synthesis, and its significance as a versatile building block in medicinal chemistry.

1.-Introduction-to-3,4-Dihydro-2H-quinolin-1-ylamine-hydrochloride

3,4-Dihydro-2H-quinolin-1-ylamine, often referred to as 1-amino-1,2,3,4-tetrahydroquinoline, belongs to the class of N-amino heterocyclic compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various chemical transformations. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] The introduction of an exocyclic primary amine group at the N1 position introduces a unique reactive handle and significantly influences the molecule's electronic properties and basicity, making it a subject of interest for synthetic and medicinal chemists. Its derivatives have shown a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1]

2.-Physicochemical-and-Structural-Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in research and development.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃ClN₂ | Computed |

| Molecular Weight | 184.67 g/mol | Computed |

| IUPAC Name | 3,4-dihydro-2H-quinolin-1-ylamine hydrochloride | N/A |

| Appearance | Typically an off-white to pale yellow solid | Generic Data |

| Solubility | Soluble in water and polar protic solvents | Inferred from HCl salt form |

3.-The-Chemistry-of-Basicity:-A-Core-Analysis

The defining characteristic of 3,4-Dihydro-2H-quinolin-1-ylamine is its basicity, which is primarily attributed to the lone pair of electrons on the exocyclic nitrogen atom.

3.1-Structural-Influence-on-Basicity

The basicity of a nitrogen-containing compound is a measure of the availability of its lone pair of electrons to accept a proton.[4] In this molecule, two nitrogen atoms are present, but their contributions to basicity are vastly different:

-

N1-Amine (Exocyclic): This primary amine is the principal basic center. Its lone pair resides in an sp³ hybridized orbital and is readily available for protonation. This is analogous to typical alkylamines, which have pKa values for their conjugate acids in the range of 10-11.[4]

-

Ring Nitrogen (Endocyclic): The nitrogen atom within the tetrahydroquinoline ring is directly attached to the benzene ring. Its lone pair participates in the aromatic π-system, a phenomenon known as resonance. This delocalization significantly reduces the availability of the lone pair for protonation, making this nitrogen far less basic, similar to aniline.[4]

The overall basicity is therefore dominated by the N1-amino group. The saturated, non-aromatic nature of the heterocyclic portion of the quinoline ring means it does not diminish the basicity of the exocyclic amine through resonance, unlike in fully aromatic systems.[5]

3.2-Protonation-Equilibrium-and-pKa

The basicity is quantified by the pKa of its conjugate acid (pKaH).[6] A higher pKaH value indicates a stronger base.

Caption: Protonation equilibrium of the N1-amino group.

4.-Synthesis-and-Purification-Workflow

A reliable synthetic route is crucial for obtaining high-purity material for research purposes. A common and effective method involves the N-amination of the parent heterocycle, 1,2,3,4-tetrahydroquinoline.

4.1-Synthetic-Pathway-Overview

The synthesis can be conceptualized as a two-step process: nitrosation followed by reduction.

Caption: General workflow for the synthesis of the target compound.

4.2-Detailed-Experimental-Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

Step 1: N-Nitrosation of 1,2,3,4-Tetrahydroquinoline

-

Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline in a suitable acidic aqueous medium (e.g., 3M HCl) and cool the solution to 0-5 °C in an ice bath.

-

Nitrosating Agent Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining vigorous stirring. The temperature must be kept below 5 °C to prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the N-nitroso intermediate is often indicated by the appearance of a yellow oil or precipitate.

-

Work-up: Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude N-nitroso-1,2,3,4-tetrahydroquinoline.

Step 2: Reduction of the N-Nitroso Intermediate

-

Reaction Setup: Dissolve the crude N-nitroso intermediate in glacial acetic acid.

-

Reducing Agent Addition: Add a reducing agent, such as zinc dust, portion-wise to the solution. This reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work-up: Filter the reaction mixture to remove excess zinc. Basify the filtrate with a strong base (e.g., NaOH solution) until it is strongly alkaline.

-

Extraction: Extract the free amine product into an appropriate organic solvent.

-

Purification: Dry the organic extract and remove the solvent. The resulting free base can be purified by column chromatography or distillation.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in a dry, non-polar solvent like diethyl ether.

-

Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum.

5.-Applications-in-Medicinal-Chemistry-and-Drug-Development

The title compound is a valuable building block due to the presence of the reactive primary amine. This group serves as a nucleophilic handle for the construction of more complex molecules.

-

Scaffold for Library Synthesis: The N-amino group can be readily derivatized via reactions such as acylation, alkylation, reductive amination, and sulfonylation to create large libraries of compounds for high-throughput screening.

-

Precursor to Fused Heterocycles: The amine can act as a key nucleophile in cyclization reactions to form fused heterocyclic systems, such as pyrazoloquinolines, which are known to have interesting photophysical and biological properties.[7]

-

Bioisosteric Replacement: In drug design, an N-amino group can sometimes serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties, such as its hydrogen bonding capacity and basicity.

The broader 1,2,3,4-tetrahydroquinoline framework is found in numerous therapeutic agents, highlighting the importance of developing novel derivatives.[2][3]

6.-Analytical-Characterization-Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: A typical workflow for the analytical validation of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H bonds.

7.-Conclusion

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a compound whose chemical personality is defined by the basicity of its exocyclic N-amino group. This feature, combined with the privileged tetrahydroquinoline scaffold, makes it a highly valuable and versatile intermediate in synthetic and medicinal chemistry. A thorough understanding of its basic properties, guided by the principles of structure-activity relationships, is paramount for its effective application in the design and synthesis of novel molecules with therapeutic potential.

8.-References

-

Szumny, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

-

ChemSynthesis (2025). 3,4-dihydro-2-quinoxalinamine. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. PubChem. Available at: [Link]

-

Chemistry LibreTexts (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. Available at: [Link]

-

ResearchGate (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

-

Chemistry Stack Exchange (2018). Basicity of nitrogen heterocyclic compounds. Available at: [Link]

-

ResearchGate (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

-

Master Organic Chemistry (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. PubChem. Available at: [Link]

-

Google Patents (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Available at:

-

World Journal of Pharmacy and Pharmaceutical Sciences (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]

-

RSC Publishing (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

-

JoVE (2023). Video: Basicity of Heterocyclic Aromatic Amines. Available at: [Link]

-

ResearchGate (2025). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

-

FULIR (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Available at: [Link]

-

PubMed Central (PMC) (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

-

ResearchGate (n.d.). Drugs incorporating tetrahydroquinolines. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. PubChem. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Basicity of Heterocyclic Aromatic Amines [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]

A Comprehensive Technical Guide to the Solubility Profiling of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a novel chemical entity from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical of these is the intrinsic solubility of the drug substance. Solubility is a fundamental physicochemical property that dictates the bioavailability of an orally administered drug, influencing its absorption and, consequently, its therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle in formulation development, often leading to high dosage requirements, variable absorption, and potential gastrointestinal toxicity.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride, a versatile amine derivative with significant potential in medicinal chemistry.[3][4] While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational knowledge and detailed protocols to conduct a thorough solubility assessment, a cornerstone of any successful preformulation study.[5]

Physicochemical Characterization: The Blueprint of Solubility

A deep understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. For 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride, the following parameters are of key interest:

-

Chemical Structure and Functional Groups: The molecule possesses a 3,4-dihydroquinoline scaffold, which is a bicyclic structure with both aromatic and aliphatic character.[4] The presence of the primary amine group, which is protonated in the hydrochloride salt form, is expected to significantly influence its aqueous solubility. The hydrochloride salt form is a common strategy to enhance the aqueous solubility of basic compounds.

-

Molecular Weight: The molecular weight of the hydrochloride salt is 184.08 g/mol .[6]

-

logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. For the free base, 1,2,3,4-Tetrahydroquinolin-1-amine, the calculated XLogP3-AA is 1.7.[8] This moderate lipophilicity suggests that while it has some affinity for non-polar environments, the hydrochloride salt should exhibit significant aqueous solubility.

-

Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts the energy required to break the crystal lattice and dissolve the compound. Amorphous forms are generally more soluble than their crystalline counterparts.[9] While the specific crystal structure of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is not detailed in the available literature, understanding its polymorphic forms would be a crucial aspect of a comprehensive preformulation study.

The interplay of these factors governs the solubility of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride. The ionized nature of the hydrochloride salt is expected to favor solubility in polar solvents, particularly water. However, the organic scaffold contributes to its potential solubility in certain organic solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[10] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the solvent is fully saturated. By measuring the concentration of the dissolved compound in the supernatant, a precise and thermodynamically relevant solubility value is obtained. This method is considered highly reliable and is a cornerstone of preformulation studies.[10]

Detailed Experimental Protocol

Materials:

-

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

-

Selected solvents (e.g., Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is crucial to establish the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered sample to a suitable concentration and analyze it using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Visualization of the Shake-Flask Workflow

Sources

- 1. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydrochloride [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride-303801-64-1 - Thoreauchem [thoreauchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing with the formation of the 1,2,3,4-tetrahydroquinoline core, followed by a critical N-amination step, and concluding with the formation of the hydrochloride salt. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and rationale behind the experimental choices. All protocols are designed to be self-validating, with in-text citations to authoritative sources grounding the scientific integrity of the proposed pathway.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic pharmaceuticals and natural products.[1] Its prevalence is attributed to its rigid, three-dimensional structure which allows for precise orientation of functional groups for interaction with biological targets. Compounds incorporating this moiety have demonstrated a wide range of biological activities, including antiarrhythmic, schistosomicidal, antiviral, and antifungal properties.[1] The synthesis of novel derivatives, such as 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride, is therefore of significant interest for the exploration of new therapeutic agents.

This guide details a robust and logical two-step synthesis of the target molecule, starting from the readily available 1,2,3,4-tetrahydroquinoline. The pathway involves the N-amination of the tetrahydroquinoline nitrogen, followed by conversion to its hydrochloride salt to enhance stability and aqueous solubility.

Strategic Synthesis Pathway

The synthesis of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride can be strategically divided into two primary stages:

-

Step 1: N-Amination of 1,2,3,4-Tetrahydroquinoline. This crucial step introduces the primary amine functionality at the N-1 position of the tetrahydroquinoline ring.

-

Step 2: Formation of the Hydrochloride Salt. The N-aminated product is converted to its hydrochloride salt to improve its handling, stability, and solubility in aqueous media, which is often advantageous for biological testing.[2]

Caption: Overall synthetic strategy.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Amination of 1,2,3,4-Tetrahydroquinoline

The introduction of an amino group onto the nitrogen of a secondary amine, such as 1,2,3,4-tetrahydroquinoline, is a key transformation in this synthesis. Several reagents can accomplish this, with hydroxylamine-O-sulfonic acid (HOSA) and chloramine being prominent choices.

Hydroxylamine-O-sulfonic acid is a versatile and effective reagent for the amination of a wide range of nucleophiles, including secondary amines.[3][4] The reaction proceeds via a nucleophilic attack of the secondary amine on the electron-deficient nitrogen atom of HOSA.

Reaction Scheme:

Caption: N-Amination of 1,2,3,4-tetrahydroquinoline using HOSA.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent such as dichloromethane or diethyl ether.

-

Prepare a solution of hydroxylamine-O-sulfonic acid (1.1 eq.) in methanol or water.

-

Cool the solution of tetrahydroquinoline to 0 °C using an ice bath.

-

Slowly add the HOSA solution dropwise to the stirred tetrahydroquinoline solution. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-Dihydro-2H-quinolin-1-ylamine.

Mechanistic Rationale:

The nitrogen atom of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid. The sulfate group is an excellent leaving group, facilitating the formation of the new N-N bond. The use of a slight excess of HOSA ensures the complete consumption of the starting amine.

Chloramine, generated in situ or used as a pre-formed solution, is another effective reagent for N-amination.[5][6] The reaction involves the nucleophilic substitution of chloride by the secondary amine.

Reaction Scheme:

Caption: N-Amination of 1,2,3,4-tetrahydroquinoline using chloramine.

Experimental Protocol:

Note: Chloramine is unstable and should be prepared fresh before use. A common method for its preparation is the reaction of ammonia with sodium hypochlorite.[7]

-

Prepare a solution of chloramine in an appropriate solvent (e.g., diethyl ether).

-

In a separate flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in the same solvent.

-

Cool both solutions to 0 °C.

-

Slowly add the chloramine solution to the tetrahydroquinoline solution with vigorous stirring.

-

Allow the reaction to proceed at 0 °C for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, the resulting mixture will contain the desired product and ammonium chloride as a byproduct.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

The filtrate can be carefully concentrated, though the free base is often taken directly to the next step without full isolation due to potential instability.

Mechanistic Rationale:

Similar to the HOSA method, the lone pair of electrons on the nitrogen of 1,2,3,4-tetrahydroquinoline attacks the nitrogen atom of chloramine, displacing the chloride ion. The choice between HOSA and chloramine may depend on reagent availability, scale, and safety considerations.

Step 2: Formation of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

The conversion of the free amine to its hydrochloride salt is a standard procedure to enhance its stability, crystallinity, and aqueous solubility.[2][8]

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 3,4-Dihydro-2H-quinolin-1-ylamine from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.[9]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Continue the addition of the HCl solution until no further precipitation is observed. The pH of the solution should be acidic.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain the final product, 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride.

Purification:

If necessary, the hydrochloride salt can be further purified by recrystallization. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether).[9]

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 |

| 3,4-Dihydro-2H-quinolin-1-ylamine | C₉H₁₂N₂ | 148.21 |

| 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride | C₉H₁₃ClN₂ | 184.67 |

Characterization

The synthesized 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of all expected protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-H stretches of the aminium ion.

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

1,2,3,4-Tetrahydroquinoline: Handle in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin.

-

Hydroxylamine-O-sulfonic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

-

Chloramine: Toxic and unstable. Prepare and use in a well-ventilated fume hood.

-

Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

This technical guide outlines a scientifically sound and detailed synthetic pathway for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride. By leveraging established N-amination methodologies and standard salt formation techniques, this guide provides researchers with a robust framework for the synthesis of this valuable heterocyclic compound. The mechanistic insights and detailed protocols are intended to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (n.d.). Synform. Retrieved January 23, 2026, from [Link]

-

One‐pot procedure for the synthesis of 1,2,3,4‐tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. (2025, July 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. (2012, December 10). Enlighten Theses. Retrieved January 23, 2026, from [Link]

-

Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chlorine transfer from chloramine to amines in aqueous medium. 1. Reaction between chloramine and methylamine. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 23, 2026, from [Link]

-

Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. (n.d.). Nanyang Technological University. Retrieved January 23, 2026, from [Link]

-

Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (2021, December 2). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved January 23, 2026, from [Link]

-

Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. Retrieved January 23, 2026, from [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Chloramines. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Chloramine. (n.d.). World Health Organization. Retrieved January 23, 2026, from [Link]

-

Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2022, August 22). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Photochemical C-H Amination through in situ Chloroamines. (2019, June 10). YouTube. Retrieved January 23, 2026, from [Link]

-

Hydroxylamine-O-sulfonic acid. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. (2025, December 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chloramine. (2014, August 26). YouTube. Retrieved January 23, 2026, from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Chloramines - Wikipedia [en.wikipedia.org]

- 6. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

The Advent of a Heterocyclic Powerhouse: A Technical Chronicle of Quinolinylamine Discovery and Development

For distribution to researchers, scientists, and drug development professionals.

This in-depth guide navigates the pivotal moments in the discovery and synthetic history of quinolinylamine compounds. From their conceptual origins rooted in natural alkaloids to their rise as indispensable pharmacophores, we will explore the scientific rationale and experimental ingenuity that propelled this class of molecules to the forefront of medicinal chemistry. This document eschews a conventional template, instead weaving a narrative that follows the logical and chronological evolution of scientific thought and synthetic strategy, providing not just the "what" but the critical "why" behind key developments.

From Cinchona Bark to Coal Tar: The Quinoline Genesis

The story of quinolinylamines begins not with the amine, but with the quinoline scaffold itself. For centuries, the bark of the Cinchona tree was the only known effective treatment for malaria, a scourge that shaped human history. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from this bark, marking a watershed moment in pharmacology.[1] The elucidation of quinine's structure, a complex quinoline derivative, ignited the imagination of chemists. However, the first isolation of the parent quinoline molecule came from a far less exotic source: coal tar. In 1834, Friedlieb Ferdinand Runge extracted this bicyclic aromatic heterocycle, laying the groundwork for its synthetic exploration.[2]

The late 19th century witnessed a flurry of activity in synthetic organic chemistry, with several elegant methods emerging for the construction of the quinoline ring system. These "named reactions" remain fundamental to heterocyclic chemistry today.

-

The Skraup Synthesis (1880): Zdenko Hans Skraup developed a robust method involving the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[2] This often vigorous reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to form the quinoline core.

-

The Friedländer Synthesis (1882): Paul Friedländer reported a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by acid or base.[2] This method offers a more convergent and often milder route to substituted quinolines.

-

The Combes Synthesis (1888): This acid-catalyzed condensation of an aniline with a β-diketone provides a direct route to 2,4-disubstituted quinolines.[2]

-

The Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for a wider range of substituents on the resulting quinoline.[2]

These foundational synthetic strategies provided the chemical toolkit necessary for the systematic exploration of quinoline derivatives and set the stage for the discovery of their potent biological activities.

The Quest for Synthetic Antimalarials: The Birth of Aminoquinolines

The reliance on natural quinine, with its fluctuating supply and the backdrop of global conflicts in the early 20th century, created an urgent need for synthetic alternatives. The quinoline scaffold of quinine was the logical starting point for these endeavors. Early investigations into simple quinoline derivatives yielded disappointing results, indicating that the core structure alone was insufficient for potent antimalarial activity. The breakthrough came with the strategic introduction of aminoalkyl side chains, giving birth to the quinolinylamine class.

The 8-Aminoquinolines: A New Hope with a Hint of Danger

The first significant breakthrough in synthetic antimalarial quinolinylamines emerged from research at the Bayer laboratories in Germany. Inspired by the weak antimalarial activity of the dye methylene blue, chemists began to modify its structure. This line of inquiry led to the synthesis of the first clinically significant 8-aminoquinoline, Pamaquine (also known as Plasmochin), in 1924 by Schulemann, Schoenhoeffer, and Wingler.[3] Pamaquine, synthesized by introducing a diethylamino-pentyl side chain at the 8-position of a methoxy-substituted quinoline, was shown to be effective against malaria in 1926.[3]

However, pamaquine's clinical utility was hampered by its significant toxicity, including methemoglobinemia and hemolysis, particularly in certain patient populations.[4] This spurred further research to identify less toxic analogues. This effort, significantly driven by the massive U.S. Army's antimalarial drug development program during World War II, led to the synthesis of Primaquine in 1945.[5][6] Primaquine, featuring a primary amino group at the terminus of the side chain, proved to be less toxic and more effective than pamaquine, particularly against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[4][7] It remains a crucial drug for preventing malarial relapse to this day.

Experimental Protocol: A Generalized Synthesis of 8-Aminoquinolines

The synthesis of 8-aminoquinolines historically involves a multi-step process, beginning with the appropriate quinoline core, followed by the introduction of the amino group and subsequent attachment of the side chain. A common historical route involves:

-

Nitration of Quinoline: Quinoline is treated with a mixture of nitric acid and sulfuric acid to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.

-

Isomer Separation: The 5- and 8-nitro isomers are separated, often by distillation or sublimation.

-

Reduction of the Nitro Group: The 8-nitroquinoline is reduced to 8-aminoquinoline. A common historical method for this reduction is the use of tin powder in the presence of hydrochloric acid.[8]

-

Side Chain Attachment: The 8-aminoquinoline is then reacted with an appropriate alkyl halide containing the desired aminoalkyl moiety to furnish the final 8-aminoquinoline drug.

Caption: Generalized synthetic pathway to 8-aminoquinoline antimalarials.

The 4-Aminoquinolines: A Triumph of Rational Drug Design

While the 8-aminoquinolines were a significant step forward, the search for a highly effective and well-tolerated drug for treating the blood stages of malaria continued. This led back to the Bayer laboratories, where in 1934, Hans Andersag synthesized a 4-aminoquinoline derivative he named Resochin .[1][9] This compound, which would later be known as Chloroquine , was initially shelved due to perceived toxicity.[9][10]

The exigencies of World War II resurrected interest in this class of compounds. A related compound, Sontochin (3-methyl-chloroquine), was used by German forces and subsequently captured by Allied forces in North Africa.[1][10] Analysis of Sontochin spurred American researchers to re-evaluate Resochin. This re-examination revealed that Resochin (chloroquine) was, in fact, a highly effective and relatively safe antimalarial.[1] Chloroquine was introduced into clinical practice in 1947 and quickly became the drug of choice for the treatment and prophylaxis of malaria due to its high efficacy, low cost, and good safety profile.[11][12]

The synthesis of chloroquine hinges on two key components: the 4,7-dichloroquinoline core and the novaldiamine (1-diethylamino-4-aminopentane) side chain.

Experimental Protocol: The Synthesis of 4,7-Dichloroquinoline

The large-scale synthesis of 4,7-dichloroquinoline was a critical step in making chloroquine widely available. A common and effective route was developed by chemists at Winthrop Chemical Co.[5]

-

Condensation: m-Chloroaniline is condensed with diethyl ethoxymethylenemalonate. This is typically done by heating the two reagents together, allowing the evolved ethanol to escape.

-

Cyclization: The resulting ethyl α-carbethoxy-β-m-chloroanilinoacrylate is added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (e.g., 250 °C) to effect cyclization, yielding 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.

-

Saponification and Decarboxylation: The ester is then saponified with aqueous sodium hydroxide. The resulting solution is acidified, causing the precipitation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This acid is then decarboxylated by heating in a high-boiling solvent to yield 7-chloro-4-quinolinol.

-

Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group. This is achieved by treating 7-chloro-4-quinolinol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, 4,7-dichloroquinoline.[1][7]

Caption: The addition-elimination mechanism for chloroquine synthesis.

Structure-Activity Relationship (SAR): Decoding the Quinolinylamine Pharmacophore

The development of a diverse library of 4- and 8-aminoquinolines has allowed for a deep understanding of their structure-activity relationships, providing crucial insights for the design of new and improved drugs.

| Feature | 4-Aminoquinolines (e.g., Chloroquine) | 8-Aminoquinolines (e.g., Primaquine) |

| Quinoline Core | Essential for activity. | Essential for activity. |

| Amino Group Position | The 4-amino linkage is critical. | The 8-amino linkage is critical. |

| Substituent at 7-Position | An electron-withdrawing group, typically chlorine, is crucial for high activity. [3][10] | A methoxy group at the 6-position is common and enhances activity. |

| Aminoalkyl Side Chain | A flexible diaminoalkane chain of 4-5 carbons is optimal. The terminal tertiary amine is important for accumulation in the parasite's acidic food vacuole. [6] | A terminal primary amine is associated with lower toxicity compared to secondary or tertiary amines. [13]The side chain length also influences activity and toxicity. |

The 7-chloro group in 4-aminoquinolines like chloroquine is thought to enhance the ability of the molecule to inhibit the formation of hemozoin (β-hematin), a crystalline substance produced by the malaria parasite to detoxify the heme released from the digestion of hemoglobin. [3][10]The basic amino side chain is crucial for the drug's accumulation in the acidic food vacuole of the parasite, a phenomenon known as pH trapping. [10] For 8-aminoquinolines, their unique activity against liver-stage parasites is not fully understood but is believed to involve their metabolic activation to quinone-imine intermediates, which can generate reactive oxygen species. [14]

The Modern Era and Future Directions

The classic synthetic routes to quinolinylamines, while historically significant and still in use, are often characterized by harsh reaction conditions and the use of hazardous reagents. Modern organic synthesis has introduced a variety of new methods for the construction of the quinoline core and the introduction of the amino functionality, often with improved efficiency and environmental profiles. These include:

-

Transition-metal-catalyzed cross-coupling reactions: Methods like the Buchwald-Hartwig amination allow for the direct formation of C-N bonds under milder conditions.

-

Multicomponent reactions: One-pot syntheses that combine several starting materials to form complex quinolinylamines in a single step, improving atom economy.

-

C-H activation strategies: Direct functionalization of C-H bonds on the quinoline scaffold offers novel and efficient ways to introduce substituents.

The emergence of drug resistance, particularly to chloroquine, has driven the continued evolution of quinolinylamine-based drug discovery. [11]Current research focuses on designing hybrid molecules that combine the quinolinylamine scaffold with other pharmacophores, developing compounds that can overcome resistance mechanisms, and exploring new biological targets for this versatile class of molecules. From its humble origins in tree bark and coal tar, the quinolinylamine story is a testament to the power of chemical synthesis to address critical global health challenges, a story that continues to be written in laboratories around the world.

References

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Retrieved from [Link]

- Rai, M., & Singh, S. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302.

- Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American journal of tropical medicine and hygiene, 107(5), 941–942.

-

Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

-

ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

-

MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. In Malaria: Obstacles and Opportunities. National Academies Press (US). Retrieved from [Link]

- Wicht, K. J., & Haynes, R. K. (2014). Recent progress in the development of anti-malarial quinolones. Malaria journal, 13, 338.

- O'Neill, P. M., Ward, S. A., & Searle, N. L. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29–58.

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress in the development of anti-malarial quinolones. Retrieved from [Link]

- Roepe, D. E. (2009). Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial agents and chemotherapy, 53(10), 4083–4092.

- Jain, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Wikipedia. (n.d.). Pamaquine. Retrieved from [Link]

- Silva, A., & Fernandes, E. (2017). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules (Basel, Switzerland), 22(4), 536.

- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1374567.

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 106, 1–12.

-

National Center for Biotechnology Information. (n.d.). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Primaquine. In Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press (US). Retrieved from [Link]

- Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.

- Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283–291.

- Ravindar, L., Hasbullah, S. A., Rakesh, K. P., & Hassan, N. I. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European journal of medicinal chemistry, 256, 115458.

- Kumar, A., & Kumar, S. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of chemical and pharmaceutical research, 8(1), 748-760.

-

Slideshare. (n.d.). 8 aminoquinolines. Retrieved from [Link]

-

The World from PRX. (2020). The chloroquine chronicles: A history of the drug that conquered the world. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2011). Biological activities of quinoline derivatives. Der Pharma Chemica, 3(3), 117-124.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Kaur, K., Jain, M., Kaur, R., & Jain, R. (2010). Structural modifications of quinoline-based antimalarial agents: recent developments. Bioorganic & medicinal chemistry, 18(19), 6737–6750.

-

ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine. Retrieved from [Link]

Sources

- 1. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 8 aminoquinolines | PPT [slideshare.net]

- 13. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dihydro-2H-quinolin-1-ylamine Hydrochloride: A Scaffold of Latent Potential

Foreword: Navigating Scarcity in Scientific Exploration

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds that, despite their intriguing structures, remain largely unexplored in published literature. 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride represents one such case. While its existence is confirmed through chemical supplier databases, a deep dive into peer-reviewed journals reveals a notable absence of dedicated studies on its synthesis, characterization, and biological activity.

This guide, therefore, takes a unique approach. It will first establish the known identity of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride. Subsequently, it will pivot to a comprehensive literature review of its core scaffold, the 1,2,3,4-tetrahydroquinoline, and its close structural isomer, the 1,2,3,4-tetrahydroisoquinoline. By examining the well-documented and diverse biological activities of these related compounds, we can infer potential avenues of research and application for the title compound, providing a valuable resource for researchers poised to explore this uncharted territory.

Chemical Identity of 3,4-Dihydro-2H-quinolin-1-ylamine Hydrochloride

The primary subject of this guide is a specific hydrochloride salt of a substituted tetrahydroquinoline. Its fundamental chemical details are summarized below.

| Property | Value | Source |

| Chemical Name | 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride | Thoreauchem |

| CAS Number | 303801-64-1 | Thoreauchem |

| Molecular Formula | C₉H₁₃ClN₂ | Thoreauchem |

| Molecular Weight | 184.08 g/mol | Thoreauchem |

| Free Base Name | 3,4-Dihydroquinolin-1(2H)-amine | MySkinRecipes |

| Free Base CAS | 5825-45-6 | MySkinRecipes |

The hydrochloride salt form suggests improved stability and solubility in aqueous solutions, a common strategy in pharmaceutical development to enhance the handling and bioavailability of amine-containing compounds.

The Role as a Synthetic Intermediate: Building Blocks for Bioactivity

Available information on the free base, 3,4-Dihydroquinolin-1(2H)-amine, points to its utility as a key intermediate in the synthesis of more complex molecules. It is reportedly used in the development of compounds targeting neurological and cardiovascular disorders, as well as those with anti-inflammatory, analgesic, and antihypertensive properties. Furthermore, its application extends to the agrochemical industry in the formulation of pesticides and herbicides.

This role as a versatile scaffold is a crucial piece of evidence. The N-amino group introduces a reactive site for further chemical modifications, allowing for the construction of a diverse library of derivatives. The exploration of these derivatives is where the true potential of this compound class lies.

A Comparative Literature Review: The Rich Pharmacology of the Tetrahydroquinoline and Tetrahydroisoquinoline Core

Given the sparse direct data on our target compound, a logical and scientifically rigorous approach is to examine its foundational structure and near isomers. The 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a vast array of biological activities.

The 1,2,3,4-Tetrahydroquinoline (THQ) Scaffold

The THQ framework is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of pharmacological effects.[1]

-

Anticancer Activity: Derivatives of THQ have shown significant potential in oncology. They have been evaluated for their in-vitro anti-tumor activity, with some compounds exhibiting greater potency than the standard chemotherapeutic drug, Doxorubicin.[1]

-

Neuroprotective and Neurological Applications: The THQ moiety is a key component in compounds designed to treat neurological disorders. For instance, derivatives have been investigated for the treatment of diabetes with neurological complications.

-

Anti-inflammatory and Antioxidant Properties: The scaffold is integral to molecules exhibiting anti-inflammatory and antioxidant activities, which are crucial in combating a wide range of diseases.[1]

-

Antimicrobial and Antiviral Activity: The versatility of the THQ structure has been harnessed to develop agents with antibacterial, anti-parasitic, and anti-HIV activities.[1]

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Close Isomer with Potent Effects

The isomeric THIQ scaffold is equally, if not more, prolific in the realm of bioactive compounds. It is a common feature in many alkaloids and has been extensively studied.[2][3]

-

Broad-Spectrum Biological Activity: THIQ derivatives have demonstrated a wide range of biological activities, including antitumor, antitubercular, antitrypanosomal, antibacterial, anti-HIV, anti-inflammatory, anti-Alzheimer's, and anticonvulsant properties.[2][3]

-

Central Nervous System (CNS) Activity: The THIQ structure is found in several clinically used drugs and experimental compounds that interact with the CNS. For example, Nomifensine, a bicyclic antidepressant, features a THIQ core and is a potent dopamine uptake inhibitor.[3] Diclofensine is another THIQ derivative that acts as an effective monoamine reuptake inhibitor.[3]

-

Anti-angiogenesis Activity: Certain THIQ derivatives have been identified as potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4]

The logical relationship between the target compound and its more studied relatives can be visualized as follows:

Caption: Relationship between the target compound and its well-studied structural analogs.

Synthetic Pathways: A Look at the Dihydroquinoline and Dihydroisoquinoline Core

Synthesis of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

A common and effective method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli-Cushman reaction.[5] This reaction involves the condensation of a cyclic imine with a homophthalic anhydride.

A general workflow for this synthesis can be visualized as follows:

Caption: General workflow for the Castagnoli-Cushman reaction.

Synthesis of 3,4-Dihydroquinazolines

A one-pot, three-component reaction has been developed for the efficient synthesis of 3,4-dihydroquinazolines.[6] This domino reaction involves arenediazonium salts, nitriles, and bifunctional aniline derivatives, proceeding under metal-free conditions.[6]

The proposed mechanism involves the initial formation of an N-arylnitrilium salt, followed by intermolecular nucleophilic attack by the aniline derivative to form an N,N'-diarylamidine intermediate.[6] Subsequent intramolecular aza-Michael reaction leads to the final 3,4-dihydroquinazoline product.[6]

Future Directions and Untapped Potential

The lack of extensive research on 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride should not be viewed as a limitation, but rather as an opportunity. The rich and diverse biological activities of the closely related tetrahydroquinoline and tetrahydroisoquinoline scaffolds strongly suggest that the title compound and its derivatives could hold significant, yet untapped, therapeutic potential.

Key areas for future investigation should include:

-

Development of a robust and scalable synthesis for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for a wide range of biological activities , with a particular focus on anticancer, neuroprotective, and anti-inflammatory properties, given the activities of its analogs.

-

Structure-Activity Relationship (SAR) studies to identify key structural modifications that enhance potency and selectivity for specific biological targets.

Conclusion

While direct, in-depth technical data on 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is currently scarce, this guide has established its chemical identity and highlighted its potential through a comprehensive review of its core structural motifs. The well-documented and varied biological activities of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds provide a strong rationale for further investigation into this under-explored compound. For researchers and drug development professionals, 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride represents a promising starting point for the discovery of novel therapeutic agents. The path to unlocking its full potential lies in dedicated synthetic exploration and rigorous biological evaluation.

References

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances.

- WO2013025424A1 - A Novel 1,2,3,4-Tetrahydroquinoline Derivative Useful for the Treatment of Diabetes.

- Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one.

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- US10259791B2 - High-purity quinoline derivative and method for manufacturing same.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2021). PMC.

- 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.

- TW200418480A - 2-substituted quinazolin-4-ylamine analogues.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024). The Journal of Organic Chemistry.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.).

- 3,4-Dihydroquinolin-1(2H)-amine. MySkinRecipes.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). MDPI.

- Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.

- US3646034A - 2 3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1h)ones.

- US10603384B2 - Pharmaceutical composition containing an antivirally active dihydroquinazoline derivative.

- SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - P

- CN101417985B - Method for synthesizing 2-amino thizaoline.

- (12)

- CA2199468C - 1,2,3,4-tetrahydroquinoxalinedione derivative.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Investigation of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The following document provides a comprehensive guide for the initial scientific investigation of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride. As a compound primarily utilized as a synthetic intermediate, publicly available data on its specific biological activity, dosing, and administration is limited. Therefore, this guide is structured to empower researchers to establish these parameters through a logical, step-by-step process of characterization. The protocols provided are foundational and should be adapted based on emerging experimental data.

Introduction to 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a heterocyclic amine featuring a dihydroquinoline scaffold. While this specific molecule is not extensively characterized in biological literature, the quinoline and dihydroquinoline cores are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and neurological activities. The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds, making them more amenable to formulation for in vitro and in vivo studies.

The structure of 3,4-Dihydro-2H-quinolin-1-ylamine suggests its potential to interact with various biological targets, and its primary amine group provides a handle for further chemical modification. Given the lack of established biological data, a systematic approach to its characterization is paramount before proceeding to complex functional assays.

Table 1: Physicochemical Properties of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

| Property | Value | Source |

| CAS Number | 303801-64-1 | |

| Molecular Formula | C₉H₁₃ClN₂ | |

| Molecular Weight | 184.67 g/mol | |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Stability | Data not available | - |

Pre-Experimentation Characterization: Foundational Protocols

A thorough understanding of the compound's basic physicochemical properties is a prerequisite for reliable and reproducible biological experiments.

Protocol for Determining Aqueous Solubility

Rationale: Establishing the aqueous solubility of a compound is critical for preparing accurate stock solutions and understanding its potential for oral bioavailability. The hydrochloride salt is expected to confer some water solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated supernatant.

-

The determined concentration represents the aqueous solubility.

-

Protocol for Assessing Solubility in Common Organic Solvents

Rationale: For in vitro studies, compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Determining the solubility in these solvents is essential.

Step-by-Step Protocol:

-

Follow the same procedure as for aqueous solubility, substituting water with the desired organic solvent (e.g., DMSO, ethanol).

-

It is recommended to test a range of concentrations to determine the upper limit of solubility.

-

Visually inspect for any undissolved particulate matter before and after centrifugation.

Protocol for Evaluating Stock Solution Stability

Rationale: The stability of the compound in solution over time and under different storage conditions is crucial for ensuring consistent results. Degradation of the compound can lead to inaccurate data.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride at a known concentration in the desired solvent (e.g., 10 mM in DMSO).

-

-

Storage Conditions:

-

Aliquot the stock solution into multiple tubes and store them under various conditions:

-

-80°C

-

-20°C

-

4°C

-

Room temperature (protected from light)

-

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot from each storage condition.

-

Analyze the concentration and purity of the compound using HPLC.

-

Compare the peak area and look for the appearance of degradation peaks relative to the time zero sample.

-

A solution is generally considered stable if less than 5-10% degradation is observed.

-

In Vitro Dosing and Administration

Preparation of Stock Solutions for In Vitro Assays

Rationale: Proper preparation of stock solutions is the first step in ensuring accurate dosing in cell-based assays.

Step-by-Step Protocol:

-

Based on the solubility data, prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO.

-

Warm the solution gently (e.g., to 37°C) and vortex to ensure complete dissolution.

-

Centrifuge the solution briefly to pellet any undissolved particulates.

-

Transfer the clear supernatant to a fresh, sterile tube.

-

Prepare single-use aliquots to minimize freeze-thaw cycles and store at -20°C or -80°C based on stability data.

General Protocol for In Vitro Administration

Rationale: This protocol outlines a general workflow for applying the compound to cells in culture and assessing its initial biological effects.

Workflow for Initial In Vitro Characterization

Caption: Workflow for initial in vitro characterization.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in appropriate multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Crucial: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

-

Treatment:

-

Remove the old medium from the cells and add the medium containing the compound or vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Initial Endpoint - Cytotoxicity:

-

Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration range at which the compound affects cell viability.

-

This will establish the therapeutic window for subsequent functional assays.

-

-

Preliminary Functional Screens:

-

Based on the cytotoxicity data, select a range of non-toxic concentrations to screen for the desired biological activity.

-

The nature of this assay will depend on the research hypothesis (e.g., enzyme inhibition, receptor binding, changes in gene expression).

-

In Vivo Dosing and Administration

Caution: All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.

Vehicle Selection for In Vivo Studies

Rationale: The choice of vehicle is critical for ensuring the compound is delivered effectively and safely to the animal. The ideal vehicle will solubilize the compound without causing adverse effects.

Table 2: Common Vehicles for In Vivo Administration

| Vehicle | Properties and Considerations |

| Saline (0.9% NaCl) | Ideal for water-soluble compounds. Isotonic and generally well-tolerated. |

| PBS (Phosphate-Buffered Saline) | Buffered, isotonic solution. Suitable for water-soluble compounds. |

| 5% Dextrose in Water (D5W) | Isotonic, suitable for compounds that may precipitate in saline. |

| 10% DMSO / 90% Saline | For compounds with poor aqueous solubility. DMSO concentration should be kept low to minimize toxicity. |

| 5% Tween® 80 in Saline | A surfactant that can aid in solubilizing lipophilic compounds. |

| 0.5% Carboxymethylcellulose (CMC) in Water | Forms a suspension for oral administration of poorly soluble compounds. |

Protocol for Preliminary In Vivo Dose-Range Finding Study

Rationale: A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to observe any acute toxicities. This information is used to select doses for subsequent efficacy studies.

Workflow for In Vivo Dose-Range Finding

Caption: Workflow for an in vivo dose-range finding study.

Step-by-Step Protocol:

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).

-

Dose Selection:

-

Start with a wide range of doses. If no in vitro data is available, a starting point could be based on literature reports for structurally similar quinoline derivatives. A common starting range might be 1, 10, and 100 mg/kg.

-

-

Administration:

-

Administer the compound via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.)).

-

Include a vehicle control group.

-

-

Monitoring:

-

Monitor the animals closely for several days for any signs of toxicity, including:

-

Changes in body weight

-

Changes in food and water intake

-

Behavioral changes (e.g., lethargy, agitation)

-

Physical appearance (e.g., ruffled fur)

-

-

-

Endpoint:

-

The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.

-

Doses for future efficacy studies should be selected at and below the MTD.

-

References

-

Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1549-1559. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Retrieved from [Link]

-

Thoreauchem. (n.d.). 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Interdisciplinary Studies, 9(3), 1-10. Retrieved from [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21376. Retrieved from [Link]

-

PubMed. (n.d.). quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H). Retrieved from [Link]

-

National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. Retrieved from [Link]

-

ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48169-48184. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

Jetir.Org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

-

PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

-

PubMed. (n.d.). In Vivo Mutagenicity and DNA Adduct Levels of Heterocyclic Amines in Muta Mice and c-myc/lacZ Double Transgenic Mice. Retrieved from [Link]

-

ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

-

PubMed. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Retrieved from [Link]

-

RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8632-8650. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

-

Bentham Science Publishers. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1049-1061. Retrieved from [Link]

-

Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

-

Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

-